

Application Note: Microwave-Assisted Solvent Extraction of Fenoxaprop-p-ethyl from Vegetables

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Compound of Interest

Compound Name: Fenoxaprop-ethyl

Cat. No.: B166152

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Abstract

This application note details a robust and efficient method for the extraction of the herbicide Fenoxaprop-p-ethyl from various vegetable matrices using Microwave-Assisted Solvent Extraction (MASE). The subsequent quantitative analysis is performed by High-Performance Liquid Chromatography (HPLC) with UV detection. This method offers significant advantages over traditional extraction techniques, including reduced solvent consumption, shorter extraction times, and high recovery rates. The protocols provided are intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Fenoxaprop-p-ethyl is a selective herbicide widely used for the post-emergence control of annual and perennial grass weeds in a variety of broadleaf crops, including many vegetables. [1][2] Its persistence and potential toxicity necessitate sensitive and reliable methods for monitoring its residue levels in food products to ensure consumer safety. [1] Microwave-Assisted Solvent Extraction (MASE) has emerged as a powerful technique for the rapid extraction of organic compounds from solid matrices. [3][4] This method utilizes microwave energy to heat the solvent and sample, leading to a more efficient extraction process compared to conventional methods like mechanical shaking. [1][5] This document provides a detailed protocol for the MASE of Fenoxaprop-p-ethyl from vegetable samples, followed by HPLC analysis.

Experimental Principle

The MASE process involves the use of a closed-vessel system where the sample and solvent are subjected to microwave irradiation. The microwave energy directly heats the solvent, leading to a rapid increase in temperature and pressure within the vessel. This, in turn, increases the solubility of the target analyte and enhances its mass transfer from the sample matrix into the solvent. Key parameters influencing the extraction efficiency include the choice of solvent, solvent volume, extraction time, and microwave temperature.^{[3][5]}

Materials and Reagents

- Fenoxaprop-p-ethyl analytical standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Acetone (Analytical grade)
- Deionized water
- Sodium chloride
- Anhydrous magnesium sulfate
- Vegetable samples (e.g., cabbage, potatoes, beans)^{[1][5]}

Equipment

- Microwave extraction system
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)^[5]
- Homogenizer/blender
- Centrifuge

- Rotary evaporator
- Syringe filters (0.45 μm)
- Analytical balance
- Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of Fenoxaprop-p-ethyl (e.g., 1000 $\mu\text{g/mL}$) in acetonitrile. From this stock solution, prepare a series of working standard solutions in acetonitrile at concentrations ranging from 0.5 to 16 $\mu\text{g/mL}$ for calibration.[\[5\]](#)

Sample Preparation

- Wash the vegetable samples with deionized water and air dry.
- Homogenize a representative portion of the vegetable sample (e.g., 10 g) using a blender.[\[1\]](#)
- For recovery studies, spike the homogenized samples with known concentrations of Fenoxaprop-p-ethyl standard solution (e.g., 5, 10, and 15 $\mu\text{g/g}$).[\[1\]](#)

Microwave-Assisted Solvent Extraction (MASE) Protocol

- Weigh 10 g of the homogenized vegetable sample into a microwave extraction vessel.[\[1\]](#)
- Add the optimized volume of acetone (e.g., 10 mL) to the vessel.[\[1\]](#)
- Seal the vessel and place it in the microwave extraction system.
- Apply the optimized microwave program:
 - Microwave Temperature: 60 $^{\circ}\text{C}$ [\[5\]](#)
 - Extraction Time: 6 minutes[\[1\]](#)
- After the extraction is complete, allow the vessel to cool to room temperature.

- Filter the extract into a flask.
- Repeat the extraction process two more times with fresh solvent for the same sample to ensure complete extraction.[1]
- Combine the filtrates and evaporate to near dryness using a rotary evaporator.
- Redissolve the residue in 10 mL of acetonitrile.[1]
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

HPLC Analysis

- Column: C18 (4.6 x 150 mm, 5 µm)[5]
- Mobile Phase: Acetonitrile and Methanol[5]
- Flow Rate: 1 mL/min[5]
- Injection Volume: 20 µL[5]
- Detector: UV at 280 nm[5]
- Retention Time: Approximately 4.37 minutes for Fenoxaprop-p-ethyl.[5]

Data Presentation

The following tables summarize the quantitative data obtained from the optimization and validation of the MASE-HPLC method for Fenoxaprop-p-ethyl in vegetable samples.

Table 1: Optimization of MASE Parameters

Parameter	Optimized Value	Reference
Solvent	Acetone	[1]
Solvent Volume	10 mL	[1]
Extraction Time	6 minutes	[1]
Microwave Temperature	60 °C	[5]

Table 2: Recovery of Fenoxaprop-p-ethyl from Spiked Vegetable Samples using MASE

Vegetable	Spiked Level (µg/g)	Average Recovery (%) ± RSD
Cabbage	5	99.32 ± 0.01
Potato	10	91.22 ± 0.01
Bean	15	96.00 ± 1.6

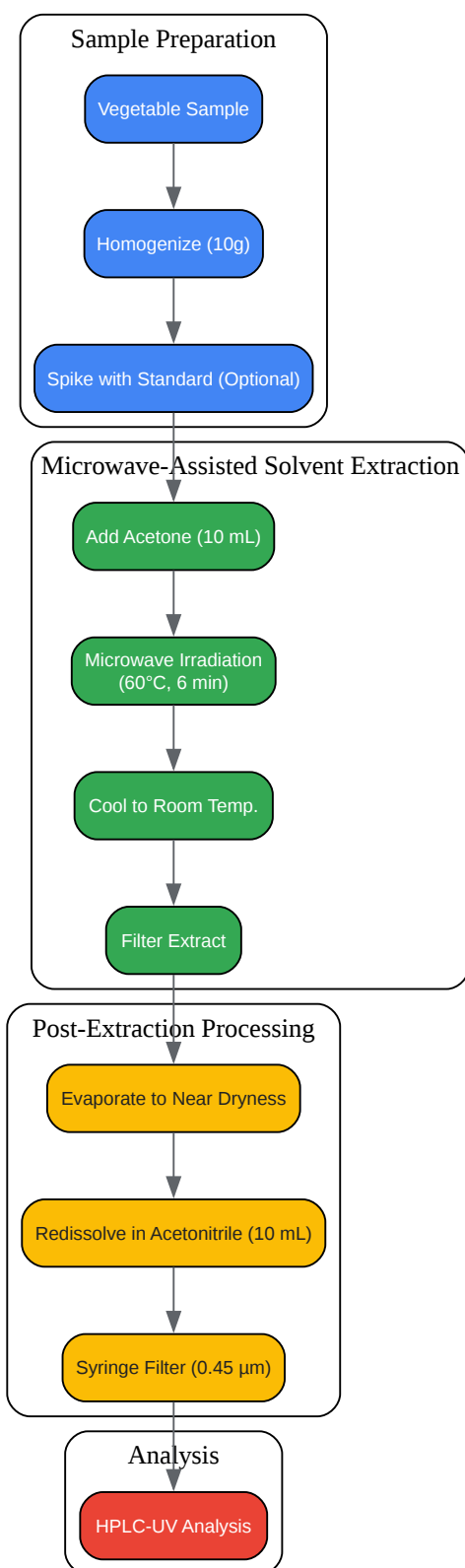
Data adapted from a study by Shahzad et al.[5]

Table 3: Comparison of MASE with Mechanical Extraction (ME)

Sample	Spiked Level (µg/g)	Average Recovery (%) - MASE	Average Recovery (%) - ME
Cabbage	5	99.32	90
Potato	10	91.22	85
Bean	15	96	88

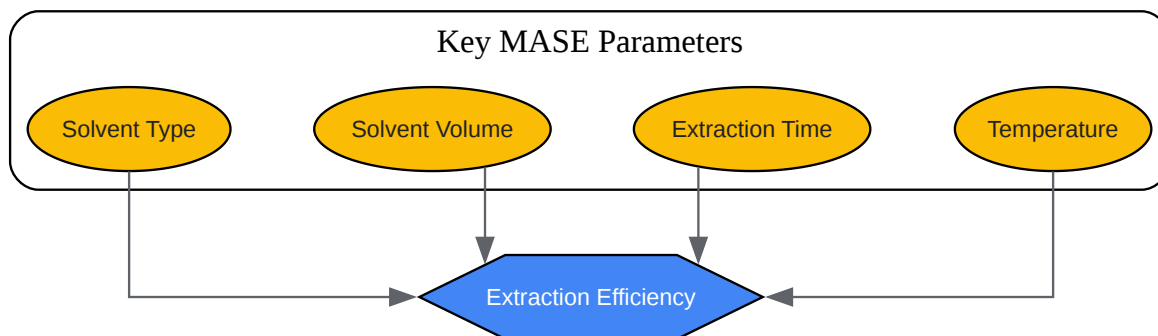
Data adapted from a study by Shahzad et al.[5]

Visualizations



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Caption: Experimental workflow for MASE of Fenoxaprop-p-ethyl from vegetables.



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Caption: Key parameters influencing MASE efficiency.

Conclusion

The Microwave-Assisted Solvent Extraction method followed by HPLC-UV analysis provides a rapid, efficient, and reliable approach for the quantification of Fenoxaprop-p-ethyl residues in vegetable samples. The optimized protocol demonstrates high recovery rates and precision, making it a suitable alternative to conventional extraction methods for routine monitoring and food safety applications.[1] The significant reduction in extraction time and solvent usage also contributes to a more environmentally friendly and cost-effective analytical workflow.[1][3]

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